molecular formula C18H20BrNO2 B279579 N-(4-bromo-2,6-dimethylphenyl)-2-(3,5-dimethylphenoxy)acetamide

N-(4-bromo-2,6-dimethylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B279579
M. Wt: 362.3 g/mol
InChI Key: FFLCBMPMPHQEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-(3,5-dimethylphenoxy)acetamide, commonly known as BDDPA, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. BDDPA has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

Mechanism of Action

BDDPA works by inhibiting the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is essential for cognitive function and memory. By inhibiting the breakdown of acetylcholine, BDDPA improves cognitive function and memory in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
BDDPA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which improves cognitive function and memory. It has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. In addition, BDDPA has been shown to have antioxidant properties, which may protect against oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

BDDPA has several advantages for use in lab experiments. It is a highly potent inhibitor of acetylcholinesterase, which makes it an effective tool for studying the role of acetylcholine in the brain. It has also been shown to have low toxicity, which makes it a safe compound to use in animal studies. However, BDDPA has some limitations for lab experiments. It is a relatively complex compound to synthesize, which can limit its availability for research purposes. In addition, its effects on cognitive function and memory may be difficult to translate to human studies.

Future Directions

There are several future directions for research on BDDPA. One area of interest is the development of more efficient synthesis methods for BDDPA, which would make it more readily available for research purposes. Another area of interest is the investigation of the long-term effects of BDDPA on cognitive function and memory in animal models of Alzheimer's disease. Additionally, the potential use of BDDPA in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease, is an area of ongoing research.

Synthesis Methods

The synthesis of BDDPA involves a multistep process that begins with the reaction of 4-bromo-2,6-dimethylphenol with 3,5-dimethylphenol in the presence of a base catalyst. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, BDDPA.

Scientific Research Applications

BDDPA has been extensively studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease. Alzheimer's disease is characterized by the accumulation of beta-amyloid plaques in the brain, which leads to the loss of cognitive function and memory. BDDPA has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease.

Properties

Molecular Formula

C18H20BrNO2

Molecular Weight

362.3 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H20BrNO2/c1-11-5-12(2)7-16(6-11)22-10-17(21)20-18-13(3)8-15(19)9-14(18)4/h5-9H,10H2,1-4H3,(H,20,21)

InChI Key

FFLCBMPMPHQEFS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2C)Br)C)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2C)Br)C)C

Origin of Product

United States

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